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Abstract
This technical guide provides a comprehensive overview of nitroso-prodenafil and its active

metabolite, aildenafil. Nitroso-prodenafil is a novel prodrug designed to deliver a

phosphodiesterase type 5 (PDE5) inhibitor, aildenafil, and nitric oxide (NO), offering a dual

mechanism of action for potential therapeutic applications. This document details their chemical

structures, relationship, and mechanisms of action. It further provides detailed experimental

protocols for their synthesis, in vitro bioactivity assessment, and in vivo efficacy evaluation.

Quantitative data, where available, is summarized in structured tables for comparative analysis.

Signaling pathways and experimental workflows are visually represented using Graphviz

diagrams to facilitate a deeper understanding of their biochemical interactions and

experimental design.

Introduction
Nitroso-prodenafil is a synthetic compound that has been identified as an adulterant in some

"herbal" aphrodisiac products. It is structurally related to sildenafil (Viagra) and is designed to

act as a prodrug that metabolizes in the body to form aildenafil, a potent phosphodiesterase

type 5 (PDE5) inhibitor, and to release nitric oxide (NO).[1] This dual action is of significant

interest from a pharmacological perspective, as it combines the established mechanism of

PDE5 inhibition with the vasodilatory effects of NO.
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Aildenafil, also known as methisosildenafil, is a structural analog of sildenafil.[2] Like sildenafil,

it is a selective inhibitor of PDE5, the enzyme responsible for the degradation of cyclic

guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in pulmonary

vasculature.[3] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth

muscle relaxation and vasodilation.

The initial structural elucidation of nitroso-prodenafil was a subject of scientific debate, with

an initial proposal of a nitrosated analogue of sildenafil being later revised to a

nitrothioimidazole-methisosildenafil hybrid structure.[4] This guide will refer to the compound as

nitroso-prodenafil as is common in the literature, while acknowledging the structural revisions.

Chemical Structures and Properties
The chemical structures of aildenafil and the revised structure of nitroso-prodenafil are

presented below.

Aildenafil:

IUPAC Name: 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-

propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[2]

Molecular Formula: C₂₃H₃₂N₆O₄S[5]

Molecular Weight: 488.61 g/mol [5]

Nitroso-prodenafil (revised structure):

IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-

propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine[1]

Molecular Formula: C₂₈H₃₈N₈O₅S₂[1]

Molecular Weight: 630.78 g/mol [1]

Table 1: Physicochemical Properties of Aildenafil and Sildenafil
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Property Aildenafil Sildenafil

Molecular Formula C₂₃H₃₂N₆O₄S[5] C₂₂H₃₀N₆O₄S[6]

Molecular Weight 488.61 g/mol [5] 474.58 g/mol [7]

Melting Point Not available 189-190 °C[6]

Aqueous Solubility Not available 3.5 mg/mL[6]

IUPAC Name

5-[5-[(3S,5R)-3,5-

dimethylpiperazin-1-yl]sulfonyl-

2-ethoxyphenyl]-1-methyl-3-

propyl-6H-pyrazolo[4,3-

d]pyrimidin-7-one[2]

5-[2-ethoxy-5-(4-

methylpiperazin-1-

ylsulfonyl)phenyl]-1-methyl-3-

propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-

one[6]

Note: Due to the limited availability of public data for aildenafil, some properties of the

structurally similar sildenafil are provided for reference.

Mechanism of Action
Nitroso-prodenafil exhibits a dual mechanism of action. As a prodrug, it is metabolized to

release two active components: aildenafil and nitric oxide.[1]

Aildenafil: PDE5 Inhibition
Aildenafil acts as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is the

primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in

the smooth muscle cells of the corpus cavernosum and pulmonary arteries.[8]

The signaling pathway is initiated by the release of nitric oxide from nerve endings and

endothelial cells during sexual stimulation. NO activates soluble guanylate cyclase (sGC),

which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated

cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several

downstream targets that ultimately results in a decrease in intracellular calcium levels and

smooth muscle relaxation.[3] This vasodilation increases blood flow to the corpus cavernosum,

leading to an erection.
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By inhibiting PDE5, aildenafil prevents the breakdown of cGMP, thereby prolonging its signaling

effects and enhancing the erectile response to sexual stimulation.[3]
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Aildenafil's inhibition of PDE5 enhances the NO/cGMP signaling pathway.

Nitric Oxide Release
In addition to the action of aildenafil, the metabolism of nitroso-prodenafil is proposed to

release nitric oxide.[1] NO is a potent vasodilator that can directly activate sGC, leading to an

increase in cGMP levels and subsequent smooth muscle relaxation, independent of

endogenous NO release from nerve endings. This direct release of NO could potentially have a

synergistic effect with PDE5 inhibition.

Quantitative Data
Quantitative data on the bioactivity and pharmacokinetics of nitroso-prodenafil and aildenafil

are not widely available in peer-reviewed literature. The following table provides data for the

structurally and functionally similar compound, sildenafil, to serve as a reference point for

researchers.

Table 2: In Vitro and In Vivo Data for Sildenafil
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Parameter Value Species/System Reference

PDE5 IC₅₀ 3.9 nM
Human Corpus

Cavernosum

Not specified in

provided search

results

Absolute

Bioavailability (Oral)
41% Human

Not specified in

provided search

results

Time to Peak Plasma

Conc. (Tₘₐₓ)
~60 minutes (fasted) Human

Not specified in

provided search

results

Plasma Half-life (t₁/₂) 3-5 hours Human

Not specified in

provided search

results

Metabolism

Primarily by CYP3A4

(major) and CYP2C9

(minor)

Human Liver

Microsomes

Not specified in

provided search

results

Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the

study of nitroso-prodenafil and aildenafil.

Synthesis of Aildenafil
The synthesis of aildenafil can be approached using methods analogous to those developed

for sildenafil and its derivatives.[9][10][11][12][13] A plausible synthetic route is outlined below.

2-Ethoxybenzoic Acid Chlorosulfonation
2-Ethoxy-5-

(chlorosulfonyl)benzoyl
chloride

Reaction with
3,5-dimethylpiperazine

1-[(4-Ethoxy-3-
carbamoylphenyl)sulfonyl]

-3,5-dimethylpiperazine

Reaction with
1-methyl-3-propyl-1H-

pyrazole-5-carboxylic acid
derivative

Amide Intermediate Cyclization Aildenafil
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A plausible synthetic workflow for the production of aildenafil.

Protocol:

Chlorosulfonation of 2-Ethoxybenzoic Acid: React 2-ethoxybenzoic acid with an excess of

chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the phenyl

ring.

Amidation with 3,5-dimethylpiperazine: The resulting sulfonyl chloride is then reacted with

3,5-dimethylpiperazine to form the corresponding sulfonamide.

Coupling with Pyrazole Moiety: The sulfonamide intermediate is coupled with an activated

derivative of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Cyclization: The final step involves an intramolecular cyclization to form the

pyrazolopyrimidinone ring system of aildenafil.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and

catalysts, would need to be optimized.

In Vitro PDE5 Inhibition Assay
The inhibitory activity of aildenafil against PDE5 can be determined using a variety of

commercially available assay kits or by developing an in-house assay. A common method

involves measuring the amount of GMP produced from the hydrolysis of cGMP by PDE5.[14]

[15][16][17]

Protocol (based on a fluorescence polarization assay):[17]

Reagent Preparation: Prepare assay buffer, recombinant human PDE5A1 enzyme, a

fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that

recognizes the hydrolyzed phosphate group.

Compound Dilution: Prepare a serial dilution of aildenafil in the assay buffer.

Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted aildenafil solutions (or

vehicle control), and the PDE5A1 enzyme.
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Initiation of Reaction: Add the FAM-cGMP substrate to all wells to start the enzymatic

reaction. Incubate at a controlled temperature (e.g., 37°C) for a specified time.

Termination and Detection: Stop the reaction and add the binding agent. The binding agent

will bind to the hydrolyzed GMP, causing a change in fluorescence polarization.

Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The IC₅₀

value, the concentration of aildenafil that inhibits 50% of PDE5 activity, can be calculated by

fitting the data to a dose-response curve.

In Vitro Nitric Oxide Release Assay
The release of nitric oxide from nitroso-prodenafil can be quantified by measuring the

accumulation of its stable breakdown products, nitrite and nitrate, in solution. Fluorometric

assay kits are commonly used for this purpose.[18][19][20][21][22]

Protocol (Fluorometric Method):

Sample Preparation: Incubate nitroso-prodenafil in a suitable buffer (e.g., phosphate-

buffered saline, pH 7.4) at 37°C to allow for the release of NO and its conversion to nitrite

and nitrate.

Nitrate to Nitrite Conversion: Add nitrate reductase and its cofactor (e.g., NADPH) to the

samples to convert all nitrate to nitrite.

Fluorometric Reaction: Add a fluorometric probe, such as 2,3-diaminonaphthalene (DAN),

which reacts with nitrite in an acidic environment to form a fluorescent triazole product.

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with

appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).

Quantification: Determine the concentration of nitrite in the samples by comparing their

fluorescence to a standard curve generated with known concentrations of sodium nitrite.

Nitroso-prodenafil
Incubation

Nitrate Reductase
Addition

Conversion of
Nitrate to Nitrite

DAN Reagent
Addition

Formation of
Fluorescent Product

Fluorescence
Measurement

Quantification of
Nitric Oxide Release
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Click to download full resolution via product page

Workflow for the fluorometric determination of nitric oxide release.

In Vivo Efficacy Assessment in an Animal Model of
Erectile Dysfunction
The in vivo efficacy of aildenafil can be evaluated in established animal models of erectile

dysfunction, such as in rats or mice.[23][24][25][26] A common method involves measuring the

intracavernosal pressure (ICP) as an indicator of erectile response.

Protocol (Rat Model):

Animal Model: Use a validated rat model of erectile dysfunction (e.g., aged rats, diabetic

rats, or rats with cavernous nerve injury).

Compound Administration: Administer aildenafil or vehicle control to the animals via an

appropriate route (e.g., oral gavage).

Anesthesia and Surgical Preparation: Anesthetize the animals and surgically expose the

carotid artery for blood pressure monitoring (mean arterial pressure, MAP) and the crus of

the penis for ICP measurement. Expose the cavernous nerve for electrical stimulation.

Electrical Stimulation: Apply electrical stimulation to the cavernous nerve to induce an

erectile response.

Data Acquisition: Record the ICP and MAP continuously throughout the experiment.

Data Analysis: The primary efficacy endpoint is typically the ratio of the maximal ICP to the

MAP (ICP/MAP), which provides a measure of erectile function normalized for systemic

blood pressure. The total erectile response can also be assessed by calculating the area

under the curve (AUC) of the ICP response.

Analytical Detection
The detection and identification of nitroso-prodenafil and aildenafil, particularly in the context

of adulterated products, rely on advanced analytical techniques.[27][28][29][30][31][32]
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used

technique for the sensitive and selective detection of these compounds. Tandem mass

spectrometry allows for the fragmentation of the parent ion, providing structural information

that aids in identification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass

measurements, enabling the determination of the elemental composition of the compounds

and distinguishing them from other substances with similar nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive

structural elucidation of novel compounds like nitroso-prodenafil.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional

groups present in the molecules.

Conclusion
Nitroso-prodenafil and its active metabolite, aildenafil, represent a fascinating case study in

the illicit development of designer drugs. The dual mechanism of action, combining PDE5

inhibition and nitric oxide release, highlights a sophisticated understanding of erectile

physiology by clandestine chemists. While this combination may offer enhanced efficacy, it also

raises significant safety concerns due to the potential for severe hypotension and the

carcinogenic risk associated with nitrosamines.[1]

This technical guide has provided a comprehensive overview of the chemistry, pharmacology,

and analytical considerations for these compounds. The detailed experimental protocols and

structured data tables are intended to serve as a valuable resource for researchers in

academia, industry, and regulatory agencies who are engaged in the study of PDE5 inhibitors,

drug metabolism, and the detection of adulterated products. Further research is warranted to

fully characterize the pharmacological and toxicological profiles of nitroso-prodenafil and

aildenafil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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